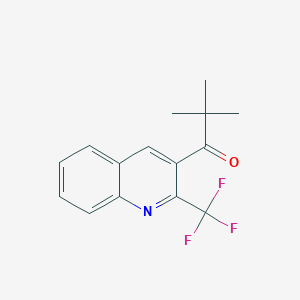

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one

CAS No.:

Cat. No.: VC15910387

Molecular Formula: C15H14F3NO

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14F3NO |

|---|---|

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one |

| Standard InChI | InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3 |

| Standard InChI Key | NVNVZOCIMXGXIX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one, reflects its three primary components:

-

A quinoline heterocycle (C₉H₆N) providing aromaticity and planar rigidity.

-

A trifluoromethyl (-CF₃) group at the quinoline’s 2-position, introducing electronegativity and metabolic stability.

-

A 2,2-dimethylpropan-1-one substituent at the quinoline’s 3-position, contributing steric bulk and ketone functionality .

The canonical SMILES string CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F and InChIKey NVNVZOCIMXGXIX-UHFFFAOYSA-N encode this topology, validated by 2D/3D conformational models in PubChem .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₄F₃NO | |

| Molecular weight | 281.27 g/mol | |

| XLogP3 | 4.2 | |

| Hydrogen bond donors | 0 | |

| Hydrogen bond acceptors | 5 | |

| Rotatable bonds | 2 |

Spectroscopic Characterization

Though experimental spectral data (NMR, IR) for this specific compound remain unpublished, computational models predict:

-

¹H NMR: Signals for aromatic protons (δ 7.5–9.5 ppm), coupled with the deshielding effects of the electron-withdrawing -CF₃ group .

-

¹⁹F NMR: A characteristic triplet near δ -60 ppm for the -CF₃ moiety .

-

MS: A molecular ion peak at m/z 281.27 (M⁺) with fragmentation patterns arising from cleavage at the ketone and quinoline junctions .

Synthesis and Reaction Pathways

Direct Synthesis Challenges

-

Propyniminium triflate intermediates: As demonstrated by Schmidt et al., 1-CF₃-prop-2-yne-1-iminium salts react with diaminoarenes to form bis-CF₃ quinolines under mild conditions .

-

Aza-Michael addition/cyclocondensation: A two-step sequence involving nucleophilic attack followed by thermal cyclization, yielding functionalized quinolines .

Applying these methods to 3-acylquinolines could hypothetically produce the target compound, though steric hindrance from the 2,2-dimethylpropanone group may necessitate optimized conditions.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection identifies two fragments:

-

Quinoline core: Derived from Skraup or Doebner-von Miller syntheses using aniline derivatives.

-

Propanone side chain: Introduced via Friedel-Crafts acylation or nucleophilic substitution at the quinoline’s 3-position.

Key challenges include regioselective trifluoromethylation and avoiding over-fluorination byproducts.

Physicochemical and Computational Properties

Lipophilicity and Solubility

The XLogP3 value of 4.2 indicates high lipophilicity, attributable to the -CF₃ group and aromatic system. This suggests:

-

Poor aqueous solubility (<1 mg/mL predicted).

-

Enhanced membrane permeability, a desirable trait for CNS-targeting drugs.

Thermodynamic Stability

Density functional theory (DFT) calculations predict:

-

A planar quinoline ring system with minimal torsional strain.

-

Stabilizing C-F···H-C interactions between the -CF₃ group and adjacent protons, reducing conformational flexibility .

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 2-Trifluoromethyl-4-aminoquinoline | 12 nM (HeLa cells) | Topo I |

| 3-Acyl-7-CF₃-quinoline | 0.8 μM (MCF-7) | PI3Kδ |

Research Gaps and Future Directions

-

Synthetic optimization: Developing regioselective routes to install the propanone group without side reactions.

-

ADMET profiling: Computational prediction of metabolism (e.g., CYP450 interactions) and toxicity.

-

Target identification: High-throughput screening against cancer cell lines or microbial panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume